![molecular formula C20H15F4N3O3 B6545874 N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 946380-05-8](/img/structure/B6545874.png)
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups. It has a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a trifluoromethyl group (-CF3), a methoxy group (-OCH3), and a carboxamide group (-CONH2). The presence of these functional groups could give this compound a variety of chemical properties and reactivities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a reagent like trifluoromethyltrimethylsilane. The pyridazine ring could be formed through a reaction like a Diels-Alder cycloaddition or through the condensation of a 1,2-diketone with hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carboxamide group could participate in hydrolysis reactions to form a carboxylic acid and an amine. The trifluoromethyl group is generally quite stable but can be transformed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could make it more soluble in polar solvents. The trifluoromethyl group could increase its stability and decrease its reactivity .Aplicaciones Científicas De Investigación
Hormonal Male Contraception
This compound has been characterized in male rats as an animal model of hormonal male contraception . It showed high binding affinity and was identified as a full agonist in vitro . It suppressed LH levels by greater than 50% at doses greater than 0.1 mg/d, with corresponding decreases in the size of the prostate but increases in the size of levator ani muscle .
Necroptosis Inhibition
The compound has been identified as a potent inhibitor of necroptosis by targeting both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases . It blocked necrosome formation by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells .
Antidepressant
The compound’s structure is found in a wide variety of promising drugs pertaining to diversified therapeutic applications, including antidepressants .
Antipsychotic
It is also found in antipsychotic drugs . The specific mechanisms and effects in this application would require further research.
Antihistamine
The compound is also used in antihistamine drugs . Antihistamines are commonly used for symptoms related to allergies.
Anti-fungal
This compound is also found in anti-fungal drugs . These drugs are used to treat various fungal infections.
Anticancer
The compound is found in anticancer drugs . The specific mechanisms and effects in this application would require further research.
Anti-inflammatory
Lastly, the compound is also found in anti-inflammatory drugs . These drugs are used to reduce inflammation and pain.
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could be a fire hazard. It could also be harmful or toxic if ingested, inhaled, or in contact with skin .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F4N3O3/c1-11-5-3-4-6-15(11)27-17(28)10-16(30-2)18(26-27)19(29)25-12-7-8-14(21)13(9-12)20(22,23)24/h3-10H,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCZGWMSTRMOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-methoxy-3-methylphenyl)benzamide](/img/structure/B6545795.png)
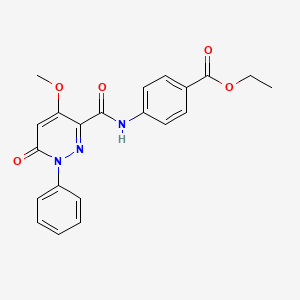
![2-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzamide](/img/structure/B6545806.png)
![4-tert-butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B6545809.png)
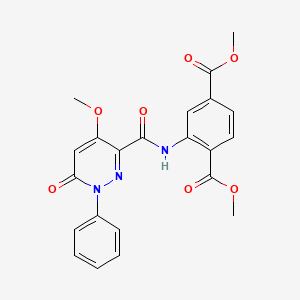
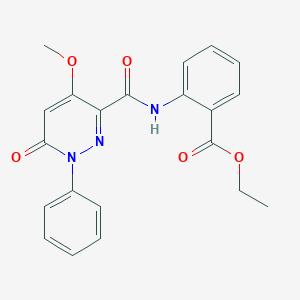
![methyl 2-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate](/img/structure/B6545843.png)
![ethyl 4-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate](/img/structure/B6545857.png)
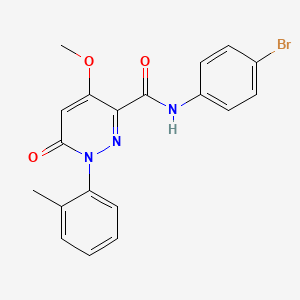
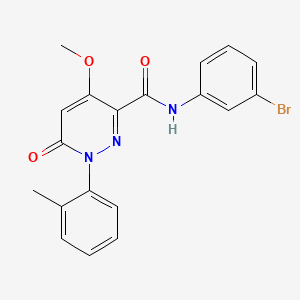
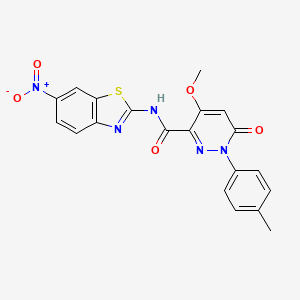
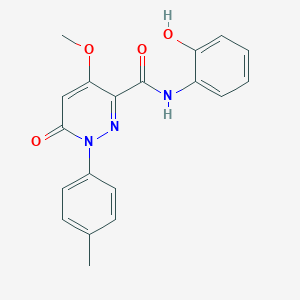
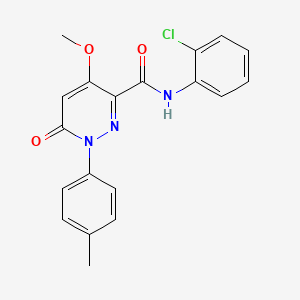
![ethyl 2-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate](/img/structure/B6545914.png)